molecular formula C14H8F3NO B8149757 3-Ethynyl-5-(4-(trifluoromethoxy)phenyl)pyridine

3-Ethynyl-5-(4-(trifluoromethoxy)phenyl)pyridine

Cat. No.: B8149757
M. Wt: 263.21 g/mol
InChI Key: XMSAVJVXXLALIO-UHFFFAOYSA-N
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Description

3-Ethynyl-5-(4-(trifluoromethoxy)phenyl)pyridine is a chemical compound that features a pyridine ring substituted with an ethynyl group at the 3-position and a 4-(trifluoromethoxy)phenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-5-(4-(trifluoromethoxy)phenyl)pyridine typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its mild reaction conditions and functional group tolerance. The process generally involves the coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but on a larger scale, with optimizations for cost-efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-5-(4-(trifluoromethoxy)phenyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-Ethynyl-5-(4-(trifluoromethoxy)phenyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethynyl-5-(4-(trifluoromethoxy)phenyl)pyridine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions, while the trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability. These properties make it a valuable compound in drug design and development .

Comparison with Similar Compounds

Similar Compounds

    3-Ethyl-5-(4-(trifluoromethoxy)phenyl)pyridine: Similar structure but with an ethyl group instead of an ethynyl group.

    (E)-3-(4-(trifluoromethoxy)phenyl)propenoic acid: Contains a propenoic acid group instead of a pyridine ring.

Uniqueness

3-Ethynyl-5-(4-(trifluoromethoxy)phenyl)pyridine is unique due to the presence of both an ethynyl group and a trifluoromethoxy group, which confer distinct electronic and steric properties. These features make it particularly useful in the design of molecules with specific biological activities .

Properties

IUPAC Name

3-ethynyl-5-[4-(trifluoromethoxy)phenyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NO/c1-2-10-7-12(9-18-8-10)11-3-5-13(6-4-11)19-14(15,16)17/h1,3-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSAVJVXXLALIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CN=C1)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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